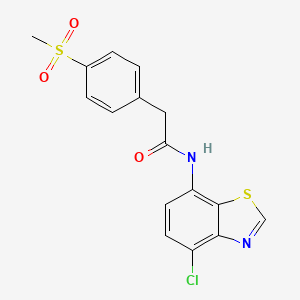
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methanesulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methanesulfonylphenyl)acetamide, commonly known as CMBT, is a synthetic compound composed of a benzothiazole, a methanesulfonylphenyl, and a chloroacetamide group. It is an important organic compound due to its wide range of applications in the scientific and medical fields. CMBT has been studied extensively in the past two decades, and its potential uses in the laboratory, research, and medical fields have been explored.
科学的研究の応用
CMBT has been used extensively in scientific research. It is used as a reagent in organic synthesis, and it is also used to study the mechanism of action of drugs and other compounds. CMBT can also be used to study the structure and properties of enzymes and other proteins. Additionally, CMBT has been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins.
作用機序
CMBT is thought to act as an inhibitor of enzymes, proteins, and other molecules. It binds to the active sites of these molecules and blocks their activity. This inhibition can be used to study the structure and function of these molecules, as well as the effects of drugs and other compounds on them.
Biochemical and Physiological Effects
CMBT has been studied extensively in terms of its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, proteins, and other molecules. Additionally, CMBT has been found to have anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to have neuroprotective and antioxidant effects.
実験室実験の利点と制限
CMBT is a relatively simple compound to synthesize and is relatively inexpensive. Additionally, it is relatively stable in solution and can be stored for long periods of time. However, CMBT is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood and further research is needed to fully understand its effects.
将来の方向性
CMBT has a wide range of potential applications in the scientific and medical fields. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, CMBT could be used to study the effects of drugs on the nervous system and to develop new drugs and treatments. Additionally, CMBT could be used to study the structure and properties of enzymes and other proteins, as well as the effects of environmental toxins. Finally, CMBT could be used to develop new methods of organic synthesis.
合成法
The synthesis of CMBT is relatively straightforward and involves a few steps. First, 4-chlorobenzothiazole is reacted with 4-methanesulfonylphenylacetic acid in the presence of a base such as sodium hydroxide. The reaction produces a salt, which is then isolated and recrystallized to obtain pure CMBT. The reaction is typically carried out at room temperature and requires no special equipment or techniques.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-24(21,22)11-4-2-10(3-5-11)8-14(20)19-13-7-6-12(17)15-16(13)23-9-18-15/h2-7,9H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCKVZHASACSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-7-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542792.png)
![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)